1-propyl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Propyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O. It features an imidazole ring substituted with a propyl group at the 1-position and an aldehyde group at the 5-position.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The exact interaction of 1-propyl-1H-imidazole-5-carbaldehyde with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by functional group transformations. For instance, the reaction of a nitrile with a suitable amine under mild conditions can yield the imidazole ring, which can then be functionalized to introduce the propyl and aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often utilize readily available starting materials and employ catalytic methods to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: 1-Propyl-1H-imidazole-5-carboxylic acid
Reduction: 1-Propyl-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Propyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Propyl-1H-imidazole-2-carbaldehyde
- 1-Phenyl-1H-imidazole-5-carboxylic acid
- 1-Benzyl-1H-imidazole-5-carboxaldehyde
Comparison: 1-Propyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the propyl and aldehyde groups on the imidazole ring. This structural arrangement influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
3-propylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHVLOXIAQFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-25-1 | |
Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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